BenchChemオンラインストアへようこそ!

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone

17β-hydroxysteroid dehydrogenase dual inhibition estrogen metabolism

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone (CAS 1797176-05-6) is a synthetic small molecule with the molecular formula C23H29NO3S and a molecular weight of 399.5 g/mol. It belongs to the diphenylethanone class of compounds and features an isobutylsulfonyl-substituted piperidine moiety.

Molecular Formula C23H29NO3S
Molecular Weight 399.55
CAS No. 1797176-05-6
Cat. No. B2519022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone
CAS1797176-05-6
Molecular FormulaC23H29NO3S
Molecular Weight399.55
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H29NO3S/c1-18(2)17-28(26,27)21-13-15-24(16-14-21)23(25)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3
InChIKeyFEYZRPYKSPREHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone (CAS 1797176-05-6): Chemical Identity, Purity Profile, and Pharmacological Target Class


1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone (CAS 1797176-05-6) is a synthetic small molecule with the molecular formula C23H29NO3S and a molecular weight of 399.5 g/mol . It belongs to the diphenylethanone class of compounds and features an isobutylsulfonyl-substituted piperidine moiety. This compound has been profiled in curated bioactivity databases as an inhibitor of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase types 1 and 2 (17β-HSD1, 17β-HSD2) [1], placing it within the pharmacological class of dual steroidogenic enzyme inhibitors relevant for estrogen-dependent disease research.

Why Generic Substitution of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone Is Inadvisable: Structure-Activity Divergence Among Sulfonamide Diphenylethanones


Compounds within the diphenylethanone sulfonamide class cannot be interchanged without risking loss or reversal of the desired pharmacological profile. The nature of the sulfonyl substituent (e.g., isobutyl vs. aryl vs. heteroaryl) critically determines both the polypharmacology profile (STS, 17β-HSD1, 17β-HSD2) and the potency balance across these three targets [1]. For example, structurally related dual STS/17β-HSD1 inhibitors with aryl substituents have been shown to be highly selective over 17β-HSD2 [2], whereas the isobutylsulfonyl derivative demonstrates potent dual 17β-HSD1/17β-HSD2 inhibition. Generic replacement with a close analog lacking comparative profiling data would therefore invalidate any experimental conclusions drawn from the original compound's multi-target activity signature.

Quantitative Differentiation of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone (CAS 1797176-05-6) Against Closest Pharmacological Analogs


Balanced Dual Inhibition of 17β-HSD1 and 17β-HSD2 Versus Selective 17β-HSD1 Inhibitors

The compound demonstrates near-equipotent inhibition of human 17β-HSD1 (IC50 = 32 nM) and 17β-HSD2 (IC50 = 31 nM) in placental cytosolic assays [1]. In contrast, leading dual STS/17β-HSD1 inhibitors from the furan-based series (e.g., compound 5 in Salah et al. 2023) are reported to be selective over 17β-HSD2 [2], and the selective 17β-HSD1 inhibitor tool compound 17β-HSD1-IN-1 shows marked selectivity (17β-HSD1 IC50 = 5.6 nM vs. 17β-HSD2 IC50 = 3155 nM) . The 1:1 potency ratio across 17β-HSD1 and 17β-HSD2 is a distinguishing feature not commonly observed in closely related analogs.

17β-hydroxysteroid dehydrogenase dual inhibition estrogen metabolism steroidogenesis

STS Inhibitory Potency: Positioning Relative to the Clinical Benchmark Irosustat

The compound inhibits human placental microsomal STS with an IC50 of 221 nM [1]. By comparison, the first-in-class clinical STS inhibitor Irosustat (STX64, BN83495) achieves an STS IC50 of approximately 8 nM in cell-free enzymatic assays [2] and sub-nanomolar potency in intact MCF-7 cells (IC50 ≈ 0.2–0.24 nM) [3]. The 28-fold difference in enzymatic STS IC50 indicates that the target compound is a moderate, rather than high-potency, STS inhibitor, a characteristic that may be advantageous in applications where complete STS ablation is undesirable or where concomitant 17β-HSD inhibition is the primary objective.

steroid sulfatase STS inhibitor breast cancer endometriosis

Multi-Target Polypharmacology: Simultaneous Engagement of STS, 17β-HSD1, and 17β-HSD2 Versus Single- or Dual-Target Agents

The compound engages three distinct nodes of the steroidogenic enzyme network: STS (IC50 = 221 nM), 17β-HSD1 (IC50 = 32 nM), and 17β-HSD2 (IC50 = 31 nM) [1]. Irosustat, the clinical benchmark, inhibits STS only (IC50 ≈ 8 nM) and does not engage 17β-HSDs at comparable concentrations [2]. Conversely, the selective 17β-HSD1 inhibitor 17β-HSD1-IN-1 spares both STS and 17β-HSD2 . Even the recently reported dual STS/17β-HSD1 inhibitors (e.g., Salah et al. 2023, compound 5) are explicitly characterized as selective over 17β-HSD2 [3]. The target compound's three-target engagement profile is therefore unique among reported analogs.

polypharmacology steroidogenic enzyme multi-target inhibitor estrogen deprivation

Structural Determinant: Isobutylsulfonyl Substituent as a Key Driver of 17β-HSD2 Activity Versus Aryl Sulfonamide Analogs

Close structural analogs where the isobutylsulfonyl group is replaced by aryl sulfonamides (e.g., 4-fluorophenylsulfonyl or 4-methoxyphenylsulfonyl) are commercially available but lack documented 17β-HSD2 inhibitory activity . The aliphatic isobutylsulfonyl moiety in the target compound is hypothesized to confer the observed 17β-HSD2 potency (IC50 = 31 nM) through distinct steric and lipophilic interactions compared to planar aryl sulfonamides [1]. While direct head-to-head data remain unavailable (acknowledged limitation), the structural divergence strongly suggests that aryl sulfonamide analogs would not replicate the three-target polypharmacology of the isobutylsulfonyl derivative when procured for the same experimental workflow.

structure-activity relationship sulfonamide isobutyl 17β-HSD2

Optimal Research and Procurement Applications for 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone Based on Differentiated Bioactivity Evidence


In Vitro Profiling of Multi-Node Steroidogenic Enzyme Inhibition in Estrogen-Dependent Disease Models

Researchers investigating comprehensive suppression of local estradiol biosynthesis in breast cancer (MCF-7, T47D) or endometriosis cell models can employ this compound as a single-agent tool to simultaneously inhibit STS, 17β-HSD1, and 17β-HSD2 [1]. Unlike single-target agents (Irosustat, 17β-HSD1-IN-1) or 17β-HSD2-sparing dual inhibitors, this compound allows interrogation of the biological consequences of blocking all three major enzymes in the estrone-estradiol interconversion pathway in a single treatment condition.

Pharmacological Dissection of 17β-HSD2 Contribution in Steroidogenic Tissues

Because the compound displays near-identical potency for 17β-HSD1 (IC50 = 32 nM) and 17β-HSD2 (IC50 = 31 nM) [1], it serves as a unique probe for studies requiring balanced inhibition of both isoforms. This is particularly relevant in tissues where 17β-HSD2 exerts a protective role by oxidizing estradiol to estrone (e.g., placental trophoblasts, endometrial epithelium), and where isoform-specific inhibitors cannot adequately model the net effect of dual blockade.

Structure-Activity Relationship (SAR) Studies on Sulfonamide Diphenylethanone Scaffolds

Medicinal chemistry programs aiming to optimize polypharmacology across the STS/17β-HSD enzyme family can use this compound as a reference standard representing the isobutylsulfonyl substitution pattern [1]. Systematic comparison with aryl sulfonamide analogs (4-fluorophenyl, 4-methoxyphenyl) enables deconvolution of the contribution of the aliphatic sulfonamide moiety to 17β-HSD2 engagement, guiding rational design of next-generation multi-target steroidogenesis inhibitors.

Biochemical Assay Development and Cross-Validation of Steroidogenic Enzyme Panels

The compound's multi-target activity (STS IC50 = 221 nM; 17β-HSD1 IC50 = 32 nM; 17β-HSD2 IC50 = 31 nM) [1] makes it a suitable positive control or calibration standard for developing multiplexed enzyme inhibition assays. Its moderate potency across targets reduces the risk of complete signal suppression at standard screening concentrations, facilitating robust Z'-factor determination and inter-plate reproducibility assessment in high-throughput formats.

Quote Request

Request a Quote for 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2,2-diphenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.